molecular formula C25H23N3O3 B11141963 N-(2-methoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide

N-(2-methoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide

Cat. No.: B11141963
M. Wt: 413.5 g/mol
InChI Key: FXMYDFGSFDKFKC-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide is a quinazolinone-derived benzamide compound characterized by a 4-oxo-3(4H)-quinazolinyl core linked to a benzamide moiety via a methyl group. The benzamide is further substituted with a 2-methoxyphenethylamine group. Quinazolinones are known for diverse pharmacological activities, including antiviral, anticancer, and enzyme inhibition properties.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-4-[(4-oxoquinazolin-3-yl)methyl]benzamide

InChI

InChI=1S/C25H23N3O3/c1-31-23-9-5-2-6-19(23)14-15-26-24(29)20-12-10-18(11-13-20)16-28-17-27-22-8-4-3-7-21(22)25(28)30/h2-13,17H,14-16H2,1H3,(H,26,29)

InChI Key

FXMYDFGSFDKFKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Benzamide Moiety: This step involves the coupling of the quinazolinone core with a benzoyl chloride derivative under basic conditions.

    Attachment of the 2-methoxyphenethyl Group: This can be done through a nucleophilic substitution reaction using 2-methoxyphenethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and quinazolinone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of partially or fully reduced quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of cellular pathways. For example, they might inhibit kinases involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Antiviral Activity : Compound 52 demonstrated potent RSV inhibition (IC₅₀ = 0.8 μM), suggesting that the target compound’s larger aromatic substituent could enhance potency if steric hindrance is minimized .
  • Metabolic Stability : Sulfanyl-containing analogs () show prolonged half-lives in preclinical models, a trait the target compound may lack due to its ether linkage .

Biological Activity

N-(2-methoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications, drawing from recent research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H19N3O3
  • Molecular Weight : 385.415 g/mol
  • CAS Number : 1190286-01-1

The compound features a quinazoline core, which is known for its pharmacological properties, combined with a methoxyphenethyl group that may enhance its bioactivity.

Antiproliferative Activity

Recent studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • MCF-7 Cell Line : Compounds with structural similarities demonstrated IC50 values ranging from 1.2 to 5.3 µM, indicating potent activity against breast cancer cells .
  • Mechanism of Action : The antiproliferative effects are often attributed to the inhibition of cell cycle progression and induction of apoptosis through oxidative stress pathways .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties, which can be beneficial in mitigating oxidative stress-related damage in cells.

  • Antioxidant Assays : Various derivatives have shown improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) in vitro . The presence of methoxy groups is believed to enhance this activity by stabilizing free radicals.

Antibacterial Activity

Some derivatives of the quinazoline family have also been evaluated for their antibacterial properties:

  • Gram-positive Bacteria : Certain compounds exhibited strong antibacterial activity against strains such as Enterococcus faecalis with minimum inhibitory concentration (MIC) values around 8 µM .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various benzimidazole derivatives, including those related to this compound. The results indicated that modifications at the N atom significantly influenced both antiproliferative and antioxidant activities.

CompoundIC50 (MCF-7)Antioxidant ActivityAntibacterial Activity
Compound A1.2 µMHighModerate
Compound B3.1 µMModerateLow
Compound C5.3 µMHighHigh

Study 2: Mechanistic Insights

Another research article investigated the mechanisms underlying the biological activities of quinazoline derivatives. It was found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways while also exhibiting significant antioxidant properties that protect normal cells from oxidative damage .

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